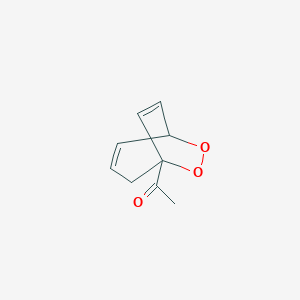
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene, commonly known as ACE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACE is a cyclic compound that contains an epoxide and a ketone functional group, making it a versatile molecule for chemical reactions and biological studies. In
Aplicaciones Científicas De Investigación
ACE has been studied extensively for its potential applications in various scientific fields. One of the primary applications of ACE is in the field of organic chemistry, where it is used as a building block for the synthesis of more complex molecules. ACE has also been used in the development of new catalysts and as a reagent for the functionalization of organic compounds.
In the field of pharmacology, ACE has been studied for its potential as an anticancer agent. Studies have shown that ACE can induce apoptosis, or programmed cell death, in cancer cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ACE is not fully understood, but studies have suggested that it may act through multiple pathways. ACE has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce DNA damage in cancer cells. ACE has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
ACE has been shown to have various biochemical and physiological effects. In vitro studies have shown that ACE can induce apoptosis in cancer cells and inhibit the growth of tumor cells. ACE has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ACE is its versatility as a building block for the synthesis of more complex molecules. ACE is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of ACE is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of ACE. One area of research is the development of new synthetic methods for the production of ACE and related compounds. Another area of research is the investigation of the potential therapeutic applications of ACE, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of ACE and its potential interactions with other compounds.
Métodos De Síntesis
The synthesis of ACE involves a multi-step reaction starting from the precursor compound, 1,3-cycloheptadiene. First, the precursor is epoxidized using a peracid to form 1,2-epoxycycloheptene. The epoxide is then selectively opened using a Grignard reagent to form a ketone group, resulting in the formation of ACE. The synthesis of ACE has been optimized over the years, and various methods have been developed to increase the yield and purity of the compound.
Propiedades
Número CAS |
194657-03-9 |
|---|---|
Nombre del producto |
1-Acetyl-1,4-epidioxy-2,5-cycloheptadiene |
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-7(10)9-5-2-3-8(4-6-9)11-12-9/h2-4,6,8H,5H2,1H3 |
Clave InChI |
KQZXVVXYGDRRKZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC=CC(C=C1)OO2 |
SMILES canónico |
CC(=O)C12CC=CC(C=C1)OO2 |
Sinónimos |
Ethanone, 1-(6,7-dioxabicyclo[3.2.2]nona-3,8-dien-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



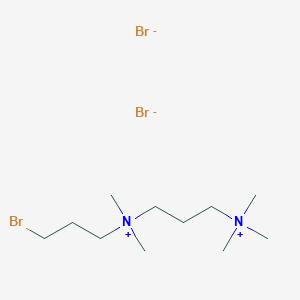
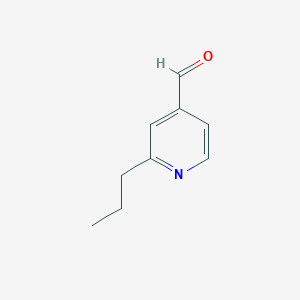
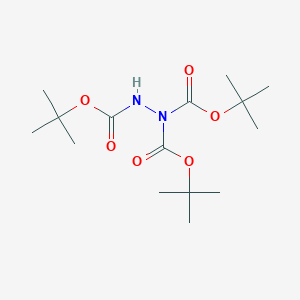
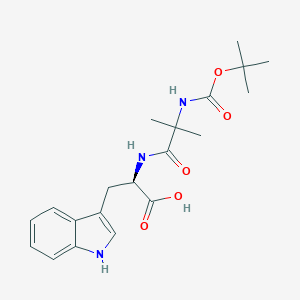
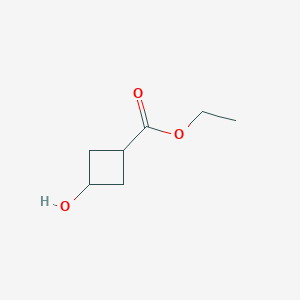
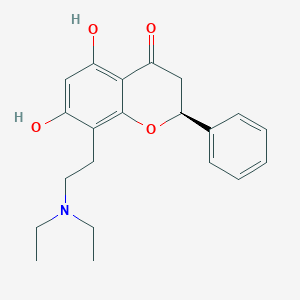
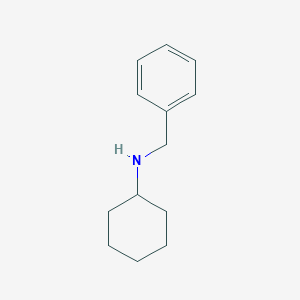
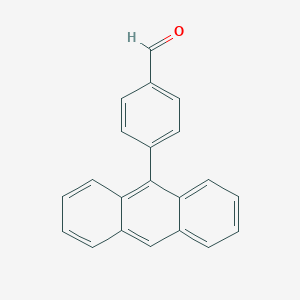
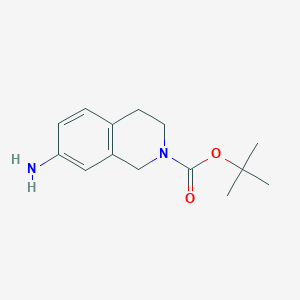
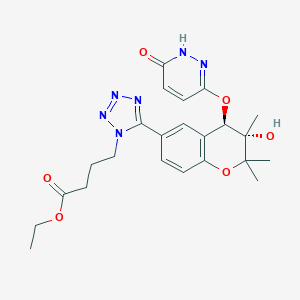
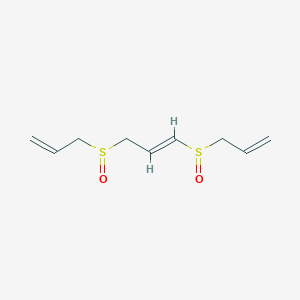
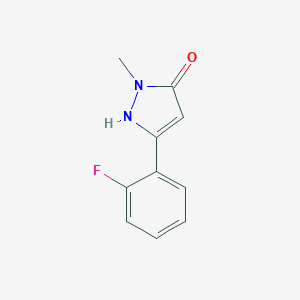
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)